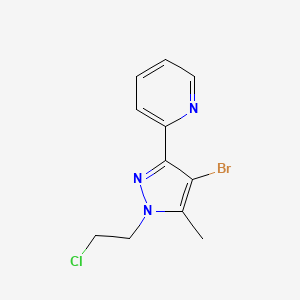
2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
説明
2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C11H11BrClN3 and its molecular weight is 300.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structure, which combines elements of pyrazole and pyridine, suggests a range of possible interactions with biological targets. This article explores its synthesis, biological evaluation, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, bromine, chlorine, and nitrogen atoms. The structure consists of a pyrazole ring connected to a pyridine ring, with substituents that enhance its reactivity and biological activity.
Anticancer Properties
Research has indicated that compounds featuring the pyrazole moiety demonstrate significant anticancer activity. The specific compound has been shown to inhibit the growth of various cancer cell lines. Notable findings include:
- In Vitro Studies : Compounds similar to this compound have exhibited cytotoxic effects against several cancer types, including breast cancer (MDA-MB-231), liver cancer (HepG2), and lung cancer (A549) with IC values ranging from 0.08 µM to 49.85 µM .
| Cell Line | IC Value (µM) | Activity |
|---|---|---|
| MDA-MB-231 | 3.79 | Antiproliferative |
| HepG2 | 0.71 | Significant inhibition |
| A549 | 0.08 | Maximum inhibition |
Kinase Inhibition
The compound is also recognized for its potential as a kinase inhibitor , which is crucial in cancer therapy due to the role of kinases in cell signaling pathways. Pyrazolo[3,4-b]pyridine derivatives have been found to selectively inhibit specific kinase isoforms, enhancing their therapeutic efficacy against tumors.
Anti-inflammatory and Antimicrobial Activities
In addition to anticancer properties, compounds containing pyrazole and pyridine structures have been reported to exhibit anti-inflammatory and antimicrobial activities. These effects make them valuable candidates for drug development aimed at treating various inflammatory diseases and infections .
Case Studies
Several studies have highlighted the biological activity of pyrazole derivatives:
- Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines. The study concluded that certain derivatives showed promising results in inhibiting tumor growth, suggesting a potential pathway for new cancer therapies .
- Kinase Interaction Studies : Research demonstrated that derivatives similar to this compound could modulate receptor activity related to neurotransmitter systems, indicating their role as allosteric modulators or inhibitors.
特性
IUPAC Name |
2-[4-bromo-1-(2-chloroethyl)-5-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3/c1-8-10(12)11(15-16(8)7-5-13)9-4-2-3-6-14-9/h2-4,6H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOLNENGNBYJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCl)C2=CC=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















